molecular formula C18H18ClNO2S B6070028 (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone

(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone

Cat. No. B6070028
M. Wt: 347.9 g/mol
InChI Key: OQQWONCZNROSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone, also known as CTMP, is a synthetic compound that belongs to the class of cathinones. It is a potent psychoactive substance that has been used as a research chemical in scientific studies. CTMP has been found to have a similar chemical structure and pharmacological effects to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and attention. (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has a high affinity for the dopamine transporter and has been found to be a more potent inhibitor of dopamine reuptake than methylphenidate.
Biochemical and Physiological Effects
(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and attention. (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has also been found to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.

Advantages and Limitations for Lab Experiments

(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has a number of advantages and limitations for lab experiments. One advantage is that it has a similar chemical structure and pharmacological effects to methylphenidate, which is a commonly used medication for ADHD. This makes it a useful tool for investigating the pharmacological effects of methylphenidate and other dopamine and norepinephrine reuptake inhibitors. However, (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has a high potential for abuse and can have negative effects on cardiovascular health, which can limit its use in lab experiments.

Future Directions

There are a number of future directions for research on (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone. One direction is to investigate its potential as a treatment for ADHD and other cognitive disorders. Another direction is to investigate its potential as a tool for studying the pharmacological effects of dopamine and norepinephrine reuptake inhibitors. It is also important to investigate the long-term effects of (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone use on cardiovascular health and other physiological systems. Overall, (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has the potential to be a useful tool for investigating the pharmacological effects of dopamine and norepinephrine reuptake inhibitors and for developing new treatments for cognitive disorders.

Synthesis Methods

The synthesis of (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone involves the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form 4-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with piperidine and thiophene-2-carboxylic acid to form (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone. The synthesis of (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has been used as a research chemical in scientific studies to investigate its pharmacological effects. It has been found to have a similar mechanism of action to methylphenidate, which is a dopamine and norepinephrine reuptake inhibitor. (4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and attention. It has also been found to have potential as a treatment for ADHD and other cognitive disorders.

properties

IUPAC Name

(4-chloro-2-methylphenyl)-[1-(thiophene-2-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c1-12-10-14(19)6-7-15(12)17(21)13-4-2-8-20(11-13)18(22)16-5-3-9-23-16/h3,5-7,9-10,13H,2,4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQWONCZNROSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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